molecular formula C13H20FN3 B1386383 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline CAS No. 835633-79-9

3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Cat. No.: B1386383
CAS No.: 835633-79-9
M. Wt: 237.32 g/mol
InChI Key: NOGFOWCYFNRFJG-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline” is a chemical compound with the CAS Number: 835633-79-9. It has a molecular weight of 237.32 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-4-(4-isopropyl-1-piperazinyl)aniline . The InChI code is 1S/C13H20FN3/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(15)9-12(13)14/h3-4,9-10H,5-8,15H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Antimicrobial Activity

Synthesis and Antimicrobial Properties : 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline derivatives have been synthesized and investigated for their antimicrobial properties. For instance, certain synthesized compounds, such as Schiff bases, thiourea derivatives, thiazolidinone, and thiazoline derivatives, have shown high anti-Mycobacterium smegmatis activity, indicating their potential in antimicrobial applications (Yolal et al., 2012).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline” can be found online . It’s important to refer to these resources when handling the compound to ensure safe and appropriate use.

Properties

IUPAC Name

3-fluoro-4-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(15)9-12(13)14/h3-4,9-10H,5-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFOWCYFNRFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206063
Record name 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835633-79-9
Record name 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835633-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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